molecular formula C13H11NO2 B8360344 3-(4-Pyridinylmethoxy)benzaldehyde

3-(4-Pyridinylmethoxy)benzaldehyde

Cat. No.: B8360344
M. Wt: 213.23 g/mol
InChI Key: BHTTVJDGSMNBDI-UHFFFAOYSA-N
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Description

3-(4-Pyridinylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a pyridine ring connected via a methoxy group at the 3-position of the benzaldehyde core. This structure combines the aromatic aldehyde’s reactivity with the pyridine moiety’s electron-withdrawing and coordination properties, making it a valuable intermediate in medicinal chemistry and materials science. The pyridinylmethoxy group enhances solubility in polar solvents and may influence biological activity, as seen in related benzaldehyde derivatives with antimicrobial and anti-inflammatory properties () .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(pyridin-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-12-2-1-3-13(8-12)16-10-11-4-6-14-7-5-11/h1-9H,10H2

InChI Key

BHTTVJDGSMNBDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Pyridinylmethoxy)benzaldehyde ( )

  • Structure : Pyridinylmethoxy group at the 2-position.
  • Applications : Often used in Schiff base formations for metal-organic frameworks (MOFs).

Substituent-Type Variations

4-Methoxy-3-methylbenzaldehyde ( )

  • Structure : Methoxy (electron-donating) and methyl (steric) groups at the 4- and 3-positions, respectively.
  • Key Differences : Lacks the pyridine ring, reducing coordination capacity. The methyl group increases hydrophobicity.
  • Applications : Primarily used in flavor and fragrance synthesis.

4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde ( )

  • Structure : Bromomethyl group introduces a reactive site for further functionalization.
  • Key Differences : Bromine enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings).
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde ( )

  • Structure : Difluoromethoxy (electron-withdrawing) and cyclopropylmethoxy (sterically bulky) groups.
  • Key Differences : Fluorine atoms improve metabolic stability; cyclopropyl group adds conformational rigidity.
  • Applications : Investigated for kinase inhibition in cancer therapy.

Heterocyclic Variations

3-(Pyrimidin-2-yl)benzaldehyde ( )

  • Structure : Pyrimidine replaces pyridine.
  • Key Differences : Pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity and aromatic π-stacking.
  • Applications : Used in fluorescent probes and antiviral agents.

3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde ( )

  • Structure : Imidazole ring with a methyl substituent.
  • Key Differences : Imidazole’s basicity enables pH-dependent solubility and metal coordination.
  • Applications : Explored in enzyme inhibition and as a ligand in catalysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
3-(4-Pyridinylmethoxy)benzaldehyde 3 Pyridinylmethoxy, Aldehyde C₁₃H₁₁NO₂ 213.23 High polarity, coordination capability
2-(4-Pyridinylmethoxy)benzaldehyde 2 Pyridinylmethoxy, Aldehyde C₁₃H₁₁NO₂ 213.23 Steric hindrance near aldehyde
4-Methoxy-3-methylbenzaldehyde 4, 3 Methoxy, Methyl, Aldehyde C₉H₁₀O₂ 150.18 Hydrophobic, stable to oxidation
3-(Pyrimidin-2-yl)benzaldehyde 3 Pyrimidinyl, Aldehyde C₁₁H₉N₂O 185.20 Enhanced π-stacking, fluorescence

Preparation Methods

Reaction Mechanism and Optimization

The Williamson ether synthesis remains the most widely employed method for constructing aryl ether linkages. For 3-(4-pyridinylmethoxy)benzaldehyde, this approach involves three stages: aldehyde protection , etherification , and deprotection (Figure 1).

Protection Stage :
3-Hydroxybenzaldehyde is treated with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) to form the 1,3-dioxolane acetal, shielding the aldehyde from nucleophilic attack during subsequent alkylation. Optimal conditions (60°C, 4 hours) achieve >95% conversion, as confirmed by <sup>1</sup>H-NMR.

Etherification Stage :
The protected intermediate reacts with 4-(chloromethyl)pyridine in N,N-dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as the base. Kinetic studies reveal that increasing the reaction temperature to 80°C enhances the nucleophilic substitution rate, reducing reaction time from 24 to 8 hours. A molar ratio of 1:1.2 (phenol:alkylating agent) minimizes byproducts such as O-alkylated pyridine derivatives.

Deprotection Stage :
Hydrolysis of the acetal is accomplished using 2 M hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the aldehyde functionality with >90% efficiency. Notably, prolonged exposure to acidic conditions (>2 hours) risks pyridine ring protonation, necessitating precise pH control.

Yield and Scalability

Benchmark experiments report an isolated yield of 82% at the 100-gram scale, with purity >99% (HPLC). Key advantages include:

  • Compatibility with industrial-scale equipment.

  • Minimal purification requirements due to high regioselectivity.

  • Tolerance for diverse solvents (e.g., acetone, DMSO).

Mitsunobu Reaction for Direct Etherification

Reaction Design and Substrate Compatibility

The Mitsunobu reaction offers a single-step alternative by coupling 3-hydroxybenzaldehyde with 4-pyridinemethanol under mild conditions. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh<sub>3</sub>), the reaction proceeds via a redox mechanism, converting the alcohol into a phosphonium intermediate.

Critical Parameters :

  • Solvent : THF outperforms DCM in minimizing aldehyde side reactions (e.g., aldol condensation).

  • Stoichiometry : A 1:1.5 ratio of phenol to alcohol maximizes conversion (89%) while avoiding phosphine oxide byproducts.

Limitations and Mitigation Strategies

Despite its elegance, the Mitsunobu method faces challenges:

  • Cost : High reagent costs (DIAD, PPh<sub>3</sub>) limit industrial adoption.

  • Purification : Triphenylphosphine oxide removal requires silica gel chromatography, reducing scalability.

  • Functional Group Sensitivity : The aldehyde group may react with DIAD at elevated temperatures (>40°C).

Recent advancements employ polymer-supported phosphines (e.g., PS-PPh<sub>3</sub>) to streamline purification, achieving 76% yield with 98% purity.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A novel route involves coupling 3-bromobenzaldehyde with 4-pyridinylmethylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as the catalyst. This method circumvents aldehyde protection but requires anhydrous conditions to prevent boronic acid hydrolysis.

Optimized Conditions :

  • Base : Na<sub>2</sub>CO<sub>3</sub> (2 equiv) in toluene/ethanol (3:1).

  • Temperature : 90°C for 12 hours.

  • Yield : 68% with 93% purity (GC-MS).

Challenges and Alternatives

  • Substrate Availability : 3-Bromobenzaldehyde is less accessible than 3-hydroxybenzaldehyde, increasing costs.

  • Byproducts : Homocoupling of boronic acid (5–8%) necessitates column chromatography.

Reductive Alkylation Pathways

Two-Step Synthesis via Imine Intermediate

This method condenses 3-hydroxybenzaldehyde with 4-pyridinemethylamine to form a Schiff base, followed by sodium borohydride (NaBH<sub>4</sub>) reduction. However, competing N-alkylation reduces yield to 45–50%.

One-Pot Tandem Oxidation-Etherification

Kornblum Oxidation and Ether Formation

Inspired by recent advances, a one-pot protocol oxidizes 3-(4-pyridinylmethoxy)benzyl alcohol to the aldehyde using dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by in situ etherification. This approach achieves 71% yield but requires strict exclusion of moisture.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Williamson + Protection8299High12.50
Mitsunobu7698Moderate45.80
Suzuki Coupling6893Low32.40
Reductive Alkylation5085Low18.90
One-Pot Tandem7191Moderate22.10

Key Findings :

  • The Williamson method balances cost, yield, and scalability for industrial applications.

  • Mitsunobu reactions excel in academic settings where purity is prioritized over cost.

  • Palladium-catalyzed methods are limited by substrate availability and byproduct formation .

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